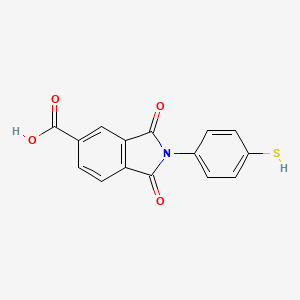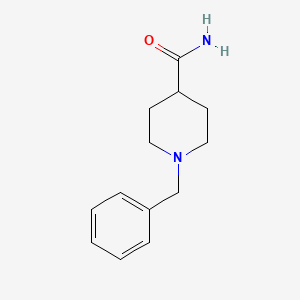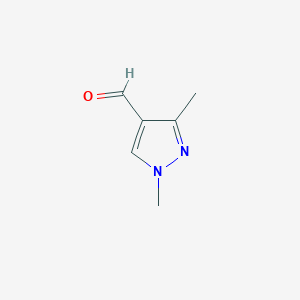
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H8N2O . It has been used in the preparation of inhibitors of SARM1 for the treatment or prevention of axonal degeneration .
Synthesis Analysis
The synthesis of pyrazole derivatives like 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . One specific synthesis method involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring with two methyl groups at the 1 and 3 positions and a carbaldehyde group at the 4 position . The average mass of the molecule is 124.143 and the mono-isotopic mass is 124.06366 .Chemical Reactions Analysis
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions. For instance, it can be converted to nitrile in a one-pot conversion process catalyzed by ortho-phosphoric acid . This process is metal-free, cost-effective, and atom-efficient, yielding excellent results .Physical And Chemical Properties Analysis
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a solid at room temperature with a melting point of 50°C . It has a boiling point of 98-100°C at 760 Torr . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is utilized in organic synthesis as a precursor for constructing various complex molecules. Its aldehyde group is reactive and can be used to form carbon-carbon bonds. Methods of Application: The compound is often involved in condensation reactions, where it reacts with compounds like hydroxylamine to form oximes . It can also undergo Vilsmeier-Haack reactions to form different substituted pyrazoles . Results Summary: The reactions typically yield products with high purity and in good yields, making it a valuable building block in organic synthesis.
Medicinal Chemistry
Scientific Field
Pharmaceutical Sciences Application Summary: In medicinal chemistry, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde serves as a scaffold for the development of various pharmaceutical agents, including inhibitors of SARM1 for preventing axonal degeneration . Methods of Application: The compound is used to synthesize derivatives with potential antifungal activity through Vilsmeier-Haack Formylation reactions . Results Summary: Some derivatives have shown promising biological activity, indicating the compound’s role as a versatile intermediate in drug discovery.
Biochemistry Research
Scientific Field
Biochemistry Application Summary: The compound is used in biochemistry research to study its interaction with biological molecules and pathways, such as its role in inhibiting SARM1 . Methods of Application: Biochemical assays and molecular docking studies are conducted to understand the interaction of the compound with target proteins. Results Summary: These studies help in elucidating the compound’s mechanism of action and potential therapeutic effects.
Safety And Hazards
The compound is classified as an irritant under the GHS classification . It has several hazard statements including H332, H312, H315, H319, H335, and H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
1,3-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(4-9)3-8(2)7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJREDVLGVEPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357205 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
25016-12-0 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


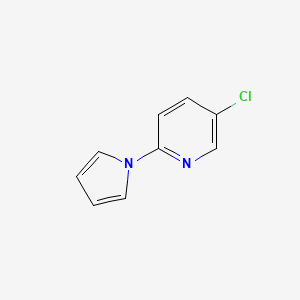
![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)

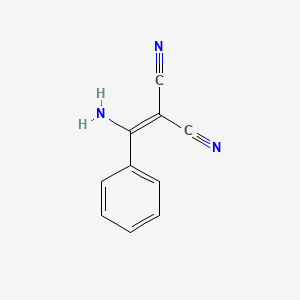



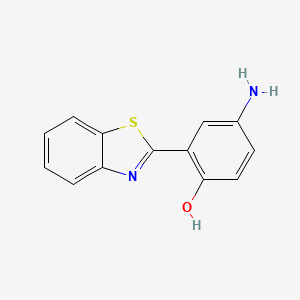
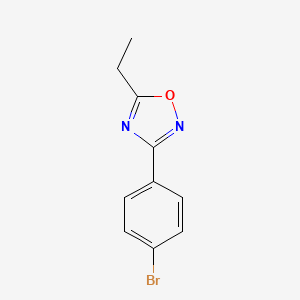
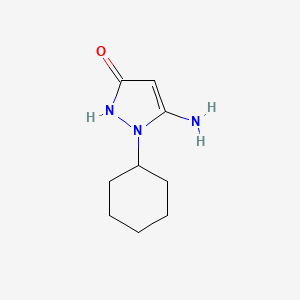
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)
